molecular formula C22H24 B14271151 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene CAS No. 138680-16-7

1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene

Cat. No.: B14271151
CAS No.: 138680-16-7
M. Wt: 288.4 g/mol
InChI Key: RNFLOMPHYQUNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene core substituted with dimethylphenyl and dimethylnaphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a naphthalene derivative is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,5-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
  • 1-[2-(2,4-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
  • 1-[2-(2,3-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene

Uniqueness

1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required for desired outcomes.

Properties

CAS No.

138680-16-7

Molecular Formula

C22H24

Molecular Weight

288.4 g/mol

IUPAC Name

1-[2-(2,6-dimethylphenyl)ethyl]-2,7-dimethylnaphthalene

InChI

InChI=1S/C22H24/c1-15-8-10-19-11-9-18(4)21(22(19)14-15)13-12-20-16(2)6-5-7-17(20)3/h5-11,14H,12-13H2,1-4H3

InChI Key

RNFLOMPHYQUNBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2CCC3=C(C=CC=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.